[2-(1H-indol-3-yl)ethyl](3-methoxybenzyl)amine hydrobromide
Overview
Description
2-(1H-indol-3-yl)ethylamine hydrobromide is a chemical compound with the molecular formula C18H20N2O·HBr. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of indole derivatives with benzylamine derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1H-indol-3-yl)ethylamine hydrobromide has numerous applications in scientific research:
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act on cellular receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-butyric acid: Another plant hormone used in rooting and growth processes.
Uniqueness
2-(1H-indol-3-yl)ethylamine hydrobromide is unique due to its specific structure, which combines an indole moiety with a benzylamine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.BrH/c1-21-16-6-4-5-14(11-16)12-19-10-9-15-13-20-18-8-3-2-7-17(15)18;/h2-8,11,13,19-20H,9-10,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNSAUJWLFBJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-29-5 | |
Record name | 1H-Indole-3-ethanamine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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